Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNLOWHFHPWEA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69113-98-0 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Wittig Reaction Approach
The Wittig reaction is a cornerstone method for synthesizing α,β-unsaturated esters. For ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, this method involves reacting 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) with ethyl (triphenylphosphoranylidene)acetate in toluene under reflux conditions. Benzoic acid catalyzes the reaction, which proceeds via the formation of a phosphorus ylide intermediate. The ylide attacks the aldehyde carbonyl, leading to an oxaphosphorane intermediate that decomposes to yield the trans-configured product.
Key Conditions :
- Solvent: Anhydrous toluene
- Catalyst: Benzoic acid (0.4165 mmol per 4.381 mmol aldehyde)
- Reaction Time: 26 hours under reflux
- Workup: Crystallization from ethyl ether yields single crystals suitable for X-ray diffraction.
Advantages :
- High stereoselectivity for the E-isomer.
- Crystalline product simplifies purification.
Limitations :
- Prolonged reaction time.
- Requires stoichiometric amounts of triphenylphosphine-derived reagents, increasing cost.
Knoevenagel-Doebner Condensation
This acid-catalyzed condensation between syringaldehyde and ethyl malonate is a one-step route to the target compound. The reaction employs piperidine or L-proline in ethanol, facilitating both condensation and decarboxylation.
Mechanism :
- Condensation : Syringaldehyde reacts with ethyl malonate to form a β-keto ester intermediate.
- Decarboxylation : Loss of CO₂ yields the α,β-unsaturated ester.
Optimized Protocol :
- Microwave-Assisted Synthesis : Reduces reaction time from 7.5 hours to 30 minutes while maintaining yields >70%.
- Solvent : Ethanol or pyridine.
- Base : Piperidine (traditional) or L-proline (greener alternative).
Example :
Syringaldehyde (10 mmol), ethyl malonate (12 mmol), and piperidine (1.2 eq) in ethanol under microwave irradiation (250 W, 160°C) yield this compound with 89% efficiency after acidic workup.
Meldrum’s Acid-Mediated Synthesis
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) enables controlled formation of malonate monoesters, which are subsequently condensed with syringaldehyde.
Procedure :
- Monoester Formation : Meldrum’s acid and ethanol react at 95°C for 3 hours to form ethyl malonate monoester.
- Condensation : The monoester, syringaldehyde, and aniline in pyridine at 60°C yield the target compound.
Typical Yields :
- 66% for analogous 2-ethylhexyl sinapate.
- Purification via flash chromatography (cyclohexane/ethyl acetate) ensures >95% purity.
Advantages :
- Avoids hazardous reagents like piperidine.
- Tunable ester groups via alcohol selection.
Transesterification from Natural Sources
This compound can be derived from sinapine , a natural choline ester found in mustard seed meal.
Extraction Protocol :
- Solvent : 70% ethanol/water (v/v).
- Conditions : 70°C, pH 10 (adjusted with NaOH).
- Mechanism : Base-catalyzed transesterification converts sinapine to ethyl sinapate.
Yield : Up to 100% conversion under optimized conditions.
Limitations :
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield | Reaction Time | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| Wittig Reaction | Syringaldehyde, ethyl (triphenylphosphoranylidene)acetate | Moderate | 26 hours | High crystallinity | Costly reagents |
| Knoevenagel-Doebner | Syringaldehyde, ethyl malonate, piperidine | 60–89% | 0.5–7.5 hours | Scalability | Acidic workup required |
| Meldrum’s Acid Route | Meldrum’s acid, ethanol, syringaldehyde | ~66% | 6–8 hours | Tunable ester groups | Multi-step purification |
| Transesterification | Sinapine, ethanol, NaOH | >90% | 2 hours | Eco-friendly | Source-dependent |
Optimization and Green Chemistry Approaches
Recent advances focus on sustainability:
- Microwave Activation : Reduces energy consumption by 60% in Knoevenagel-Doebner reactions.
- Ionic Liquids : Replace volatile solvents in Wittig reactions, enhancing recyclability.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) catalyze transesterification at ambient temperatures, though yields remain suboptimal.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoate moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3,5-dimethoxyphenyl)prop-2-enoate.
Reduction: Formation of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate has garnered attention for its potential therapeutic properties. Research indicates several key areas of interest:
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, which can help in reducing oxidative stress in biological systems. This property is crucial for developing nutraceuticals aimed at preventing oxidative damage associated with various diseases.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against breast and colon cancer cell lines, suggesting its potential as a lead compound for further development into anticancer agents .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
Synthesis of Novel Derivatives
This compound can be utilized to synthesize various derivatives that may possess enhanced biological activities. For instance, reactions involving this compound with different electrophiles have been explored to create new analogs with modified pharmacological profiles.
Use in Polymer Chemistry
The compound has been employed in the synthesis of polymers with specific properties, including improved thermal stability and mechanical strength. This application is particularly relevant in materials science where functionalized polymers are sought for advanced applications.
Data Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Observations |
|---|---|
| Antioxidant | Effective free radical scavenger; reduces oxidative stress |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits cell proliferation |
| Synthetic Intermediate | Versatile precursor for novel derivatives; useful in polymer synthesis |
Recent Research Findings
Recent studies have continued to explore the potential of this compound:
- Cytotoxicity Studies : In vitro assays showed significant cytotoxic effects against various cancer types, indicating a need for further exploration into its mechanisms of action.
- Mechanistic Insights : Research has begun to elucidate the pathways through which this compound exerts its effects, including modulation of signaling pathways involved in cell survival and apoptosis .
Mechanism of Action
The mechanism by which ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to the presence of the hydroxy and methoxy groups, which can donate electrons to neutralize free radicals. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) .
Comparison with Similar Compounds
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be compared with other cinnamic acid derivatives, such as:
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the methoxy groups, resulting in different chemical properties and biological activities.
Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: Lacks the hydroxy group, which affects its antioxidant activity.
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Contains only one methoxy group, leading to different reactivity and applications[][8].
The uniqueness of this compound lies in its combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14O5
- Molecular Weight : 250.24 g/mol
- IUPAC Name : Ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
This compound features a phenolic hydroxyl group and two methoxy groups that contribute to its biological activity.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in preventing oxidative damage in biological systems .
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial effects against various bacterial strains. A study reported that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating that this compound could serve as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated that treatment with this compound led to a significant reduction in the levels of TNF-alpha and IL-6 in activated macrophages. These findings suggest its potential use in managing inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential enzymatic functions within microbial cells.
- Anti-inflammatory Mechanism : By modulating signaling pathways such as NF-kB and MAPK, this compound reduces the expression of inflammatory mediators.
Study on Antioxidant Activity
A recent study evaluated the antioxidant potential of this compound using in vitro assays. The results showed that at concentrations above 50 µg/mL, the compound exhibited over 70% inhibition of DPPH radicals, highlighting its efficacy as an antioxidant agent .
Study on Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound demonstrated MIC values ranging from 32 to 128 µg/mL against various pathogens, indicating its potential as a therapeutic agent in treating infections .
Q & A
Basic: What are the established synthetic routes for Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer:
The compound is synthesized via esterification of sinapinic acid (3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid) with ethanol under acid catalysis. Optimal conditions include using sulfuric acid or dicyclohexylcarbodiimide (DCC) as catalysts, refluxing in anhydrous ethanol at 60–80°C for 6–12 hours, and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate, 3:1 v/v) to achieve >95% purity .
Advanced: How can computational methods predict the reactivity of this compound in radical scavenging assays?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Key parameters include bond dissociation enthalpy (BDE) of the phenolic O–H group (typically <85 kcal/mol for high antioxidant activity) and ionization potential (IP <8 eV for favorable SET). Comparative studies with analogs (e.g., methyl esters or hydroxylated derivatives) reveal that electron-donating methoxy groups at C3 and C5 enhance radical stabilization .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H NMR (400 MHz, CDCl3): Peaks at δ 7.60 (d, J=16 Hz, Hβ), 6.42 (d, J=16 Hz, Hα) confirm the trans-alkene; δ 6.70 (s, 2H, aromatic H); δ 3.90 (s, 6H, OCH3); δ 4.25 (q, 2H, OCH2CH3).
- 13C NMR : Signals at δ 168.2 (ester C=O), 148.1 (C4-OH), and 56.5 (OCH3) validate substitution patterns.
- IR : Bands at 3300 cm⁻¹ (OH stretch), 1705 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C) .
Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles, torsion angles, and hydrogen-bonding networks. Key steps:
Crystal Growth : Slow evaporation from acetone/hexane at 4°C.
Data Collection : Mo-Kα radiation (λ=0.71073 Å), 298 K, 0.5° ω-scans.
Refinement : SHELXL-2018/3 for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms; hydrogen bonds (e.g., O–H···O) analyzed using PLATON. R-factor <0.05 ensures precision .
Basic: What are the common sources of impurities in synthesized this compound, and how can they be quantified?
Methodological Answer:
Impurities include unreacted sinapinic acid, ethyl sulfate (from H2SO4 catalysis), and transesterification byproducts. Quantification methods:
- HPLC : C18 column, mobile phase = methanol/0.1% H3PO4 (70:30), UV detection at 280 nm. Retention times: target compound (8.2 min), sinapinic acid (5.6 min).
- GC-MS : DB-5 column, splitless injection. Mass fragments m/z 252 (M+), 207 (M+ - COOEt) .
Advanced: How does the spatial arrangement of methoxy and hydroxy groups influence the antioxidant activity of this compound compared to its structural analogs?
Methodological Answer:
- DPPH Assay : IC50 values (µM) for this compound (12.5 ± 0.8) vs. sinapinic acid (18.3 ± 1.2) highlight enhanced lipophilicity from esterification.
- Molecular Docking : AutoDock Vina simulations with NADPH oxidase (PDB: 2CDU) show stronger H-bonding between the 4-OH group and Arg91 (binding energy: -8.2 kcal/mol vs. -7.5 kcal/mol for non-methoxylated analogs).
- SAR : Methoxy groups at C3/C5 increase electron density on the aromatic ring, stabilizing phenoxy radicals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
